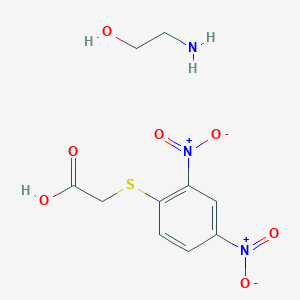
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, also known as DNTB or Ellman's reagent, is a chemical compound widely used in scientific research for the detection and quantification of thiol-containing compounds. Thiol-containing compounds are important biomolecules involved in a wide range of biological processes, including metabolism, redox signaling, and antioxidant defense. DNTB has been extensively studied for its ability to react with thiol groups, resulting in the formation of a yellow-colored product that can be easily quantified using spectrophotometric methods.
Mechanism Of Action
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol or β-mercaptoethanol to form the yellow-colored 2-nitro-5-thiobenzoate anion. The formation of this product can be easily quantified using spectrophotometric methods.
Biochemical And Physiological Effects
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate does not have any direct biochemical or physiological effects on living organisms. However, it is widely used in scientific research to study the role of thiol-containing compounds in biological processes and to develop new drugs and therapies targeting thiol-containing enzymes.
Advantages And Limitations For Lab Experiments
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing compounds, its ease of use, and its compatibility with a wide range of biological samples and experimental conditions. However, Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate also has some limitations, including its potential interference with other compounds that absorb at the same wavelength, its potential toxicity to cells and tissues at high concentrations, and its potential instability in certain experimental conditions.
Future Directions
There are several future directions for research involving Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, including the development of new methods for the detection and quantification of thiol-containing compounds in biological samples, the identification of new thiol-containing enzymes and their roles in biological processes, and the development of new drugs and therapies targeting thiol-containing enzymes. Additionally, research is needed to better understand the potential toxicity and stability of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate under different experimental conditions and to develop new methods for minimizing these effects.
Synthesis Methods
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate can be synthesized by reacting 2,4-dinitrophenylthioacetic acid with mono(2-hydroxyethyl)amine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline powder that is highly soluble in water and organic solvents.
Scientific Research Applications
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is widely used in scientific research for the detection and quantification of thiol-containing compounds in biological samples such as blood, urine, and tissues. Thiol-containing compounds play important roles in many biological processes, including protein folding, enzyme catalysis, and redox signaling. Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is commonly used in enzymatic assays to measure the activity of thiol-containing enzymes such as glutathione peroxidase and thioredoxin reductase.
properties
CAS RN |
105892-20-4 |
|---|---|
Product Name |
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate |
Molecular Formula |
C10H13N3O7S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
InChI Key |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
synonyms |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
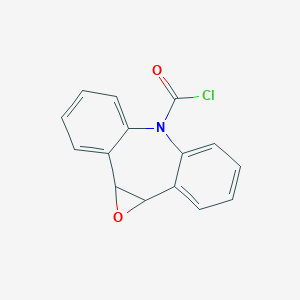
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
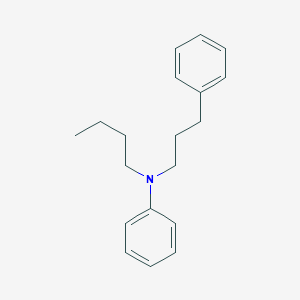

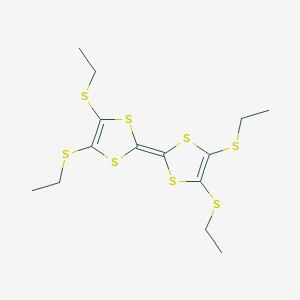
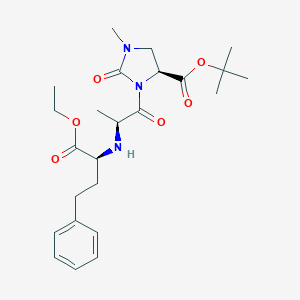
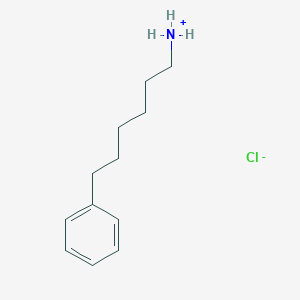
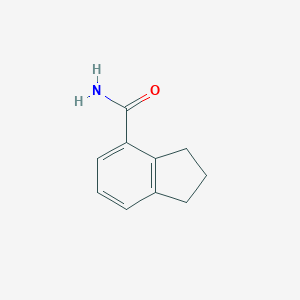
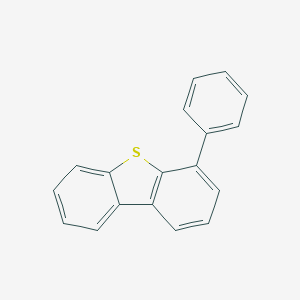


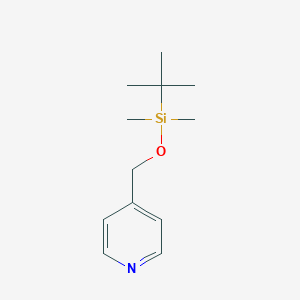
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)